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Compound of Interest

Compound Name: 5-Decyne

Cat. No.: B157701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopy data for the internal alkyne, 5-decyne. The information

herein is intended to support research, development, and quality control activities where the

characterization of this molecule is critical.

Predicted Spectroscopic Data
Due to the unavailability of experimentally derived public data, the following NMR and IR data

have been generated using validated computational prediction tools. These predictions offer a

reliable estimation of the spectroscopic characteristics of 5-decyne.

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 5-decyne in deuterated chloroform (CDCl₃) as a solvent is

summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).
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Carbon Atom Chemical Shift (δ, ppm)

C1 / C10 13.9

C2 / C9 22.5

C3 / C8 31.8

C4 / C7 19.1

C5 / C6 80.5

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-decyne in CDCl₃ is detailed in the following table.

Chemical shifts (δ) are in ppm relative to TMS, and coupling constants (J) are in Hertz (Hz).

Proton(s)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 / H10 0.92 Triplet 7.3

H2 / H9 1.45 Sextet 7.4

H3 / H8 1.38 Sextet 7.5

H4 / H7 2.14 Triplet 7.1

Predicted IR Spectroscopy Data
The characteristic infrared absorption bands predicted for 5-decyne are presented below. The

position of the absorption is given in wavenumbers (cm⁻¹).

Functional Group Vibration Mode
Predicted Position
(cm⁻¹)

Intensity

C-H (sp³) Stretching 2850 - 3000 Medium to Strong

C≡C Stretching 2100 - 2260 Weak to Medium

C-H (sp³) Bending 1375 - 1470 Medium
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Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkyne

samples like 5-decyne.

¹³C and ¹H NMR Spectroscopy
Objective: To obtain high-resolution ¹³C and ¹H NMR spectra of 5-decyne.

Materials:

5-decyne sample

Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

5 mm NMR tubes

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Ensure the 5 mm NMR tube is clean and dry.

Accurately weigh approximately 10-20 mg of the 5-decyne sample directly into the NMR

tube.

Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the NMR

tube.

Cap the tube and gently invert it several times to ensure the sample is completely

dissolved and the solution is homogeneous.

Instrument Setup:
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Insert the NMR tube into a spinner turbine and adjust the depth according to the

spectrometer's instructions.

Place the sample in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Spectrum Acquisition:

Load a standard one-pulse proton experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10

ppm).

Set the number of scans (e.g., 8-16 scans for a concentrated sample).

Set the relaxation delay (e.g., 1-2 seconds).

Acquire the Free Induction Decay (FID).

¹³C NMR Spectrum Acquisition:

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 100

ppm for 5-decyne).

Set the number of scans (e.g., 128 or more, as ¹³C has a low natural abundance).

Set the relaxation delay (e.g., 2 seconds).

Acquire the FID.

Data Processing:

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
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Phase the spectra to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both spectra.

For the ¹H spectrum, integrate the peaks to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H spectrum.

Pick and list the peaks for both spectra.

IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid 5-decyne.

Materials:

5-decyne sample

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an

Attenuated Total Reflectance (ATR) accessory.

Pipettes

Acetone or other suitable volatile solvent for cleaning.

Lens tissue.

Procedure (using Salt Plates):

Sample Preparation:

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of

dry acetone and wipe gently with a lens tissue. Avoid contact with water.

Using a clean pipette, place one to two drops of the liquid 5-decyne sample onto the

center of one salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread and

form a thin, uniform film between the plates.
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Spectrum Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric (CO₂, H₂O) or instrumental interference.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Processing and Cleanup:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks in the spectrum.

After analysis, carefully separate the salt plates.

Clean the plates with a suitable dry solvent (e.g., acetone) and lens tissue.

Store the clean, dry plates in a desiccator.

Visualization of Spectroscopic Features
The following diagram illustrates the logical relationship between the structural components of

5-decyne and their expected spectroscopic signals.
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Spectroscopic Features of 5-Decyne

5-Decyne Structure

NMR Spectroscopy

13C NMR 1H NMR IR Spectroscopy
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C-H Stretch
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Vibrate at

C2, C9 (CH2)

~23 ppm

Correlates to

~1.5 ppm (m)

Protons on Vibrate at

C3, C8 (CH2)

~32 ppm

Correlates to
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Protons on Vibrate at

C4, C7 (CH2)

~19 ppm

Correlates to

~2.1 ppm (t)

Protons on Vibrate at

C5, C6 (C≡C)

~81 ppm

Correlates to

C≡C Stretch
~2100-2260 cm⁻¹

Vibrates at

Click to download full resolution via product page

Caption: Structure-Spectra Correlations for 5-Decyne.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Decyne: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157701#5-decyne-nmr-and-ir-spectroscopy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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